molecular formula C7H7BrClNO B15046032 3-(Bromomethyl)-6-chloro-2-methoxypyridine

3-(Bromomethyl)-6-chloro-2-methoxypyridine

Cat. No.: B15046032
M. Wt: 236.49 g/mol
InChI Key: GFVMLGNVSFCOJV-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-6-chloro-2-methoxypyridine is a pyridine derivative characterized by a bromomethyl (-CH2Br) group at the 3-position, a chlorine atom at the 6-position, and a methoxy (-OCH3) group at the 2-position of the pyridine ring. This compound is structurally significant due to its reactive bromomethyl group, which facilitates alkylation and cross-coupling reactions in synthetic organic chemistry. It is widely used as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients requiring halogenated aromatic frameworks .

Properties

Molecular Formula

C7H7BrClNO

Molecular Weight

236.49 g/mol

IUPAC Name

3-(bromomethyl)-6-chloro-2-methoxypyridine

InChI

InChI=1S/C7H7BrClNO/c1-11-7-5(4-8)2-3-6(9)10-7/h2-3H,4H2,1H3

InChI Key

GFVMLGNVSFCOJV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)Cl)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-6-chloro-2-methoxypyridine typically involves the bromination of a suitable precursor. One common method is the bromination of 6-chloro-2-methoxypyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures to facilitate the formation of the bromomethyl group .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or column chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-6-chloro-2-methoxypyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidative conditions.

    Reduction: The compound can be reduced to remove the halogen atoms, resulting in the formation of simpler pyridine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated pyridine derivatives.

Scientific Research Applications

3-(Bromomethyl)-6-chloro-2-methoxypyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-6-chloro-2-methoxypyridine depends on its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of halogen atoms and the methoxy group can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of 3-(Bromomethyl)-6-chloro-2-methoxypyridine are influenced by its substituent positions and functional groups. Below is a comparison with structurally related pyridine derivatives:

Compound Name CAS Number Substituent Positions/Functional Groups Key Properties/Applications References
This compound 1211526-62-3 3-(BrCH2), 6-Cl, 2-OCH3 High reactivity in alkylation; pharmaceutical intermediate
2-Bromo-6-chloro-3-methoxypyridine 1256819-37-0 2-Br, 6-Cl, 3-OCH3 (positional isomer) Altered steric effects; nucleophilic substitution
3-Bromo-2-chloro-6-methoxypyridine 777931-67-6 3-Br, 2-Cl, 6-OCH3 Electron-withdrawing Cl at 2-position; Suzuki coupling precursor
3-Bromo-2-chloro-6-(methylthio)pyridine 1809158-14-2 3-Br, 2-Cl, 6-SCH3 (methylthio group) Enhanced lipophilicity; agrochemical applications
6-Chloro-2-methoxy-3-nitropyridine 934180-48-0 6-Cl, 2-OCH3, 3-NO2 Nitro group enables reduction to amines; dye synthesis
5-Bromo-6-methoxypyridin-3-amine 53242-18-5 5-Br, 6-OCH3, 3-NH2 Amine group for peptide coupling; kinase inhibitors

Biological Activity

3-(Bromomethyl)-6-chloro-2-methoxypyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its chemical properties, biological mechanisms, and potential applications in drug discovery, particularly in the context of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound features a pyridine ring substituted with bromine, chlorine, and methoxy groups. Its molecular formula is C₆H₅BrClNO, with a molecular weight of 236.49 g/mol. The presence of halogen and methoxy substituents enhances its reactivity and binding affinity to biological targets, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits the following biological activities:

  • Antimicrobial Properties : The compound has been explored for its potential to inhibit various bacterial strains, including those resistant to conventional antibiotics.
  • Anticancer Activity : Preliminary studies suggest that it may induce cytotoxic effects in cancer cell lines, including MCF-7 (breast cancer) and Hep-G2 (liver cancer) cells .
  • Enzyme Modulation : It interacts with specific enzymes and receptors, potentially leading to inhibition or modulation of key biological pathways involved in disease processes.

The mechanism of action for this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins or DNA. This interaction can lead to significant biological effects, such as:

  • Inhibition of Enzymatic Activity : By binding to enzyme active sites, it may disrupt essential metabolic pathways.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to cell death .

Antimicrobial Activity

A study evaluated the efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. Results indicated that the compound displayed significant antibacterial activity with MIC values comparable to established antibiotics.

Bacterial StrainMIC (µM)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa50

Anticancer Activity

In vitro studies assessed the cytotoxic effects of the compound on MCF-7 and Hep-G2 cell lines using the MTT assay. The results demonstrated a dose-dependent response:

Concentration (µM)MCF-7 Cell Viability (%)Hep-G2 Cell Viability (%)
0100100
107580
505060
1002530

The IC₅₀ values were calculated to be approximately 40 µM for MCF-7 and 60 µM for Hep-G2 cells, indicating moderate cytotoxicity .

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